

# 4-Methyl-L-phenylalanine molecular weight

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## Compound of Interest

Compound Name: **4-Methyl-L-phenylalanine**

Cat. No.: **B556533**

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## An In-depth Technical Guide to **4-Methyl-L-phenylalanine**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Methyl-L-phenylalanine** is a non-proteinogenic amino acid derivative of L-phenylalanine. It is distinguished by a methyl group substitution at the para (4-position) of the phenyl ring. This modification imparts unique steric and electronic properties, making it a valuable building block in medicinal chemistry and biotechnology. The presence of the methyl group enhances the hydrophobicity of the side chain and can influence the conformational stability of peptides into which it is incorporated.<sup>[1]</sup> These characteristics are leveraged in drug design to improve peptide stability, bioavailability, and efficacy.<sup>[1]</sup> This guide provides a comprehensive overview of the physicochemical properties, applications, and experimental utilization of **4-Methyl-L-phenylalanine**.

## Physicochemical Properties

The fundamental properties of **4-Methyl-L-phenylalanine** and its widely used Fmoc-protected derivative are summarized below. This data is critical for experimental design, including reaction stoichiometry, solubility considerations, and analytical characterization.

Table 1: Core Properties of **4-Methyl-L-phenylalanine**

Property	Value	Reference
Molecular Weight	<b>179.23 g/mol</b>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	1991-87-3	<a href="#">[1]</a>
Appearance	White to off-white powder	<a href="#">[1]</a>
Melting Point	243 - 250 °C	<a href="#">[1]</a>
Purity	≥ 98% (HPLC)	<a href="#">[1]</a>
Synonyms	L-Phe(4-Me)-OH, p-Methyl-L-phenylalanine	<a href="#">[1]</a>

| Storage Conditions | 0 - 8 °C |[\[1\]](#) |

Table 2: Properties of Fmoc-4-methyl-L-phenylalanine

Property	Value	Reference
Molecular Weight	<b>401.46 g/mol</b>	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>25</sub> H <sub>23</sub> NO <sub>4</sub>	<a href="#">[3]</a> <a href="#">[5]</a>
CAS Number	199006-54-7	<a href="#">[3]</a>
Appearance	White powder	<a href="#">[3]</a>
Melting Point	165 - 175 °C	<a href="#">[3]</a>
Purity	≥ 98% (HPLC)	<a href="#">[3]</a>
Synonyms	Fmoc-L-Phe(4-Me)-OH, Fmoc-p-Me-L-Phe-OH	<a href="#">[3]</a>

| Storage Conditions | 0 - 8 °C |[\[3\]](#) |

## Key Applications in Research and Development

**4-Methyl-L-phenylalanine** is a versatile tool employed across various scientific disciplines. Its unique structure is particularly advantageous in the following areas:

- Drug Development: It serves as a critical building block in the synthesis of novel therapeutic agents.<sup>[1]</sup> Its incorporation into drug candidates can enhance efficacy, selectivity, and pharmacokinetic profiles, particularly in designing drugs for neurological disorders.<sup>[1][6]</sup>
- Peptide Synthesis: The compound is widely used to create synthetic peptides with modified properties. The 4-methyl group enhances hydrophobic interactions, which can improve the stability and solubility of the resulting peptides.<sup>[3]</sup> This is crucial for developing peptide-based therapeutics.
- Protein Engineering: Researchers use this amino acid to create modified proteins with enhanced catalytic activity or stability.<sup>[1]</sup> This is valuable for developing robust enzymes and catalysts for industrial and biotechnological applications.<sup>[1]</sup>
- Biochemical Studies: It is employed in structure-function relationship studies of proteins.<sup>[1]</sup> By substituting native phenylalanine residues with **4-Methyl-L-phenylalanine**, scientists can probe the impact of side-chain modifications on protein folding, interactions, and function.

## Experimental Protocols

The most common application of **4-Methyl-L-phenylalanine** is in Solid-Phase Peptide Synthesis (SPPS), typically using its N- $\alpha$ -Fmoc protected form, Fmoc-**4-methyl-L-phenylalanine**.

### Protocol: Incorporation of Fmoc-**4-methyl-L-phenylalanine** into a Peptide Chain via SPPS

This protocol outlines a standard manual procedure for coupling Fmoc-**4-methyl-L-phenylalanine** to a resin-bound peptide chain.

#### Materials:

- Fmoc-Rink Amide MBHA resin (or other suitable solid support)
- Fmoc-**4-methyl-L-phenylalanine**

- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBr (Hydroxybenzotriazole)
- Activation base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Methanol
- Washing solution: DMF
- Reaction vessel with a sintered glass filter

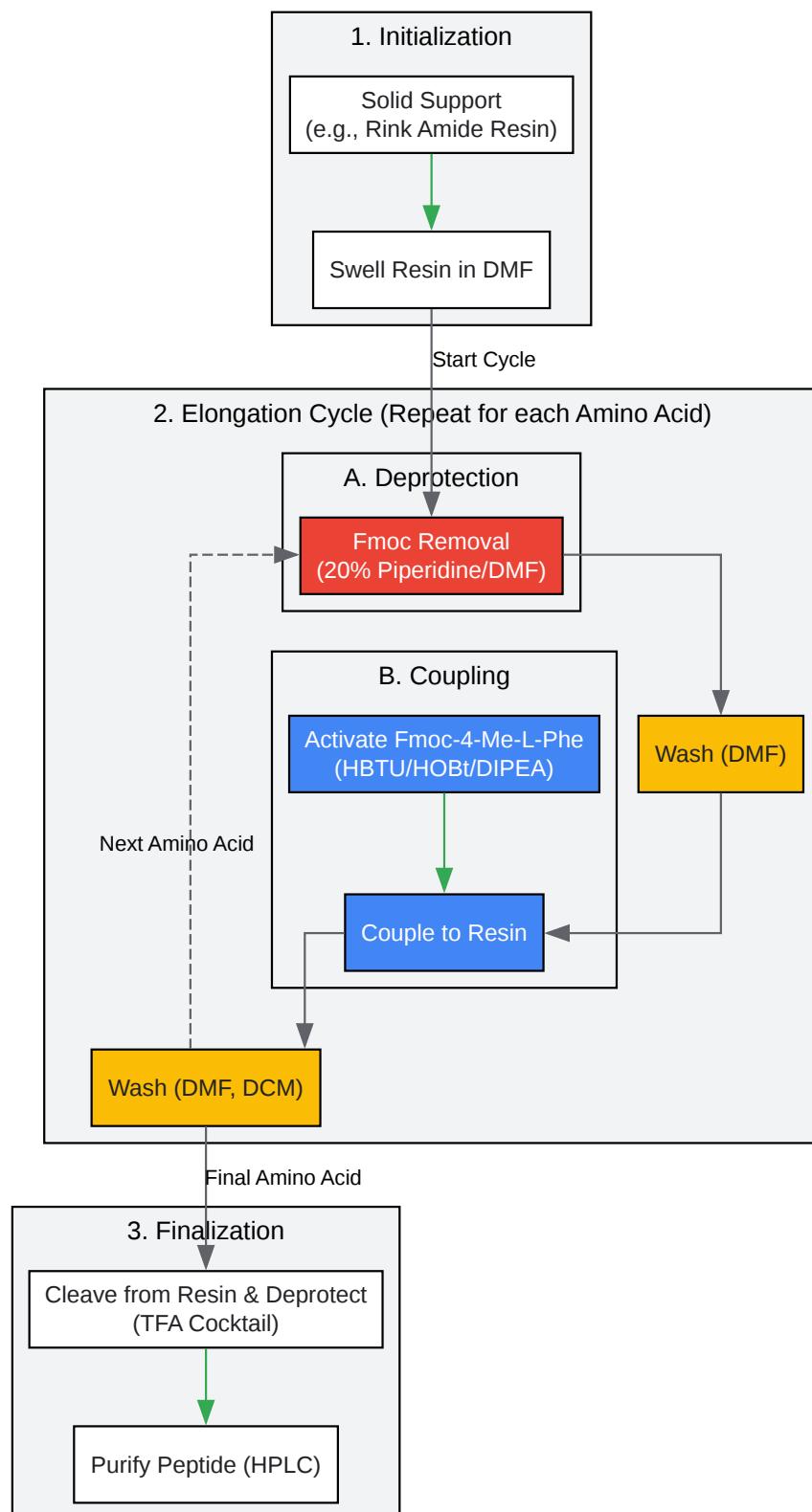
**Procedure:**

- Resin Swelling: Place the desired amount of resin in the reaction vessel. Add DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation. Drain the DMF.
- Fmoc Deprotection:
  - Add the 20% piperidine/DMF solution to the resin.
  - Agitate for 5 minutes. Drain the solution.
  - Repeat the piperidine treatment for an additional 15 minutes.
  - Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Activation:
  - In a separate vial, dissolve **Fmoc-4-methyl-L-phenylalanine** (3 eq. to resin loading), HBTU (2.9 eq.), and HOBr (3 eq.) in a minimal amount of DMF.
  - Add DIPEA (6 eq.) to the mixture.
  - Allow the activation to proceed for 2-5 minutes. The solution may change color.
- Coupling Reaction:

- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture at room temperature for 1-2 hours.
- To monitor coupling completion, a small sample of resin can be taken for a Kaiser test. A negative result (beads remain yellow) indicates a complete reaction.
- Washing:
  - Drain the coupling solution from the reaction vessel.
  - Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF again (3 times) to remove excess reagents and byproducts.
- Cycle Repetition: The peptide chain is elongated by repeating steps 2 through 5 for each subsequent amino acid to be added.
- Final Cleavage and Deprotection: Once the desired sequence is synthesized, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a specific cleavage cocktail (e.g., TFA/TIS/Water).

## Visualized Workflow and Pathways

Diagrams are essential for representing complex workflows and relationships in a clear, concise manner.

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## References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-Methylphenylalanine | C10H13NO2 | CID 409319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc-4-methyl-L-phenylalanine | C25H23NO4 | CID 7129826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
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